N-(2-Ethynylbenzyl)acetamide
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Overview
Description
N-(2-Ethynylbenzyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethynyl group attached to the benzyl moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethynylbenzyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethynylbenzylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 2-ethynylbenzylamine and acetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The mixture is heated to a temperature of around 60-80°C for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethynylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated amides or hydrocarbons.
Scientific Research Applications
N-(2-Ethynylbenzyl)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethynylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)acetamide: Similar in structure but lacks the ethynyl group.
N-(2-Hydroxybenzyl)acetamide: Contains a hydroxyl group instead of an ethynyl group.
N-(2-Methylbenzyl)acetamide: Contains a methyl group instead of an ethynyl group.
Uniqueness
N-(2-Ethynylbenzyl)acetamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-[(2-ethynylphenyl)methyl]acetamide |
InChI |
InChI=1S/C11H11NO/c1-3-10-6-4-5-7-11(10)8-12-9(2)13/h1,4-7H,8H2,2H3,(H,12,13) |
InChI Key |
YJIXGJTWSPINCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1C#C |
Origin of Product |
United States |
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